1-Phenylpiperidine-4-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-phenylpiperidine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the carbonitrile group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are typical methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Phenylpiperidine-4-carbonitrile has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1-Phenylpiperidine-4-carbonitrile can be compared with other similar compounds:
Pethidine (Meperidine): An opioid analgesic used for pain relief.
Pethidine Intermediate B (Norpethidine): Another intermediate in the synthesis of pethidine.
Pethidine Intermediate C (Pethidinic Acid): A metabolite and precursor to pethidine.
Uniqueness: this compound is unique due to its specific structure and role as a precursor in the synthesis of pethidine. Its derivatives have shown significant biological activity, making it an important compound in medicinal chemistry .
Biological Activity
1-Phenylpiperidine-4-carbonitrile is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine core with a phenyl group at the 1-position and a cyano group at the 4-position. Its molecular formula is C13H14N2, and it has a molecular weight of 214.26 g/mol. The compound's structure is significant as it influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body.
- Enzyme Inhibition : It has been shown to inhibit certain metalloenzymes, which play critical roles in cancer progression and other diseases .
- Antimicrobial Activity : Research indicates that compounds similar to 1-Phenylpiperidine derivatives exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Cancer Therapy : Studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For instance, a related piperidine derivative showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Pain Management : Similar compounds within the phenylpiperidine class are known for their analgesic properties, making them candidates for pain management therapies .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Screening : A high-throughput screening identified several piperidine derivatives with low cytotoxicity and significant activity against M. tuberculosis, highlighting the potential of these compounds as anti-tubercular agents .
- Cytotoxicity Studies : In vitro studies demonstrated that certain analogs of this compound exhibited enhanced cytotoxic effects compared to traditional chemotherapeutic agents, suggesting a promising avenue for further development in cancer therapy .
- Mechanistic Insights : Research into the mechanism of action revealed that the binding affinity of these compounds to specific enzyme active sites could lead to effective inhibition, thereby mitigating disease progression in various conditions, including cancer and infections .
Properties
CAS No. |
1337606-81-1 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-9H2 |
InChI Key |
CWJNYMUNVSPKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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